molecular formula C15H21N3O B8061199 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B8061199
M. Wt: 259.35 g/mol
InChI Key: FNCIRBLFBKOVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring attached to a spirocyclic structure, which is known for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

1-(2,8-diazaspiro[4.5]decan-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(10-13-2-1-6-16-11-13)18-8-4-15(5-9-18)3-7-17-12-15/h1-2,6,11,17H,3-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCIRBLFBKOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the pyridine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds with similar diazaspiro structures exhibit antidepressant effects. For instance, studies have shown that modifications in the spiro structure can enhance serotonin receptor affinity, suggesting potential use in treating depression .

2. Anticancer Properties
There is growing evidence that pyridine-containing compounds possess anticancer properties. A study demonstrated that derivatives of 2-(pyridin-3-yl) compounds exhibited cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy .

3. Antimicrobial Activity
Compounds similar to 2-(pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyridine derivatives make them suitable for applications in organic electronics. Studies have explored their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing improved efficiency and stability .

2. Coordination Chemistry
The ability of the diazaspiro structure to form coordination complexes with metal ions opens avenues for its use in catalysis and materials science. Research has demonstrated the formation of stable complexes with transition metals, which can be utilized in catalytic processes .

Case Studies

Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant activity of a series of pyridine derivatives, including those similar to this compound. The results indicated that certain modifications led to increased efficacy in animal models of depression, supporting further exploration of this compound as a therapeutic agent .

Case Study 2: Anticancer Effects
In vitro studies conducted on various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. A particular derivative was found to inhibit proliferation by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are often elucidated through techniques like molecular docking and dynamics simulations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)propanone
  • 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)butanone

Uniqueness

What sets 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone apart from similar compounds is its specific spirocyclic structure, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone is a spirocyclic derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of approximately 244.29 g/mol. The compound features a pyridine ring and a diazaspirodecane core, which contribute to its biological properties.

Research has indicated that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in key physiological processes. The following are notable mechanisms identified in related studies:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds based on the diazaspiro structure have been shown to inhibit sEH, which plays a role in regulating blood pressure and inflammation. This inhibition can lead to antihypertensive effects as demonstrated in animal models .
  • Anticancer Activity : The spirocyclic structure has been linked to enhanced interactions with protein binding sites, leading to increased cytotoxicity against cancer cell lines . For example, derivatives of similar structures have shown promising results in inducing apoptosis in hypopharyngeal tumor cells.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects by modulating autophagy pathways in neuronal cells .

Biological Activity Data

Activity TypeFindingsReference
sEH Inhibition Significant reduction in blood pressure in hypertensive rats at doses of 30 mg/kg.
Anticancer Induced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
Neuroprotection Enhanced autophagy activation without cytotoxicity at EC50 values.

Case Studies

  • Hypertension Treatment : In a study evaluating the antihypertensive effects of diazaspiro derivatives, administration of the compound resulted in a notable decrease in mean arterial pressure in spontaneously hypertensive rats but did not affect normotensive rats significantly. This suggests a targeted action mechanism that could be beneficial for treating hypertension without systemic side effects .
  • Cancer Cell Line Studies : A comparative study on the cytotoxic effects of various spirocyclic compounds indicated that those containing the pyridine moiety exhibited enhanced activity against specific cancer cell lines due to their ability to bind more effectively to target proteins involved in cell proliferation .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling a pyridinyl moiety with a preformed 2,8-diazaspiro[4.5]decane scaffold. Key steps include:

  • Spirocyclic Core Formation : Cyclization reactions using tert-butyl-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) followed by deprotection to generate the free amine .
  • Pyridinyl Coupling : Amide bond formation or nucleophilic substitution, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Optimization : Adjusting reaction time (12–14 hours for reflux conditions) and stoichiometric ratios (1:1 molar equivalents for reactants) improves yields. Sodium acetate in glacial acetic acid can stabilize intermediates during spirocyclic ring formation .

Characterization : Confirm purity via HPLC (e.g., Chromolith® columns) and structural integrity using 1H^1H/13C^{13}C NMR (e.g., δ 2.62 ppm for N-CH3_3 groups) and IR (e.g., 1721 cm1^{-1} for C=O stretches) .

Advanced: How does the spirocyclic architecture of this compound influence its pharmacokinetic properties, and what experimental approaches validate these effects?

Answer:
The diazaspiro[4.5]decane core enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation. Methodological insights include:

  • Solubility/Permeability Assays : Use shake-flask methods (pH 7.4 buffer) for solubility and parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Structural Validation : X-ray crystallography (e.g., PDB ligand ID 5Y8) reveals binding conformations with target proteins, while molecular dynamics simulations assess stability in aqueous environments .

Basic: What analytical techniques are critical for assessing the purity and stereochemical integrity of this compound?

Answer:

  • Chromatography : High-resolution reverse-phase HPLC (e.g., Purospher® STAR columns) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or EI-MS (e.g., m/z 803 [M+^+] for related spirocyclic analogs) confirms molecular weight .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) for enantiomeric excess determination .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize target affinity while minimizing off-target effects?

Answer:

  • Systematic Substituent Variation : Modify the pyridinyl group (e.g., electron-withdrawing Cl or NO2_2) and spirocyclic amines (e.g., methyl vs. tert-butyl) to probe steric/electronic effects .
  • Biological Assays : Test inhibitory potency against kinases (e.g., Pfmrk) using fluorescence polarization assays and selectivity panels (e.g., 100-kinase profiling) .
  • Computational Modeling : Docking into homology models (e.g., ATP-binding pockets) identifies key interactions (e.g., hydrogen bonds with backbone carbonyls) .

Basic: What are the documented challenges in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

  • Intermediate Instability : Protect amine groups with Boc during spirocyclic ring formation to prevent side reactions .
  • Purification Difficulties : Use flash chromatography (silica gel, 10% MeOH/CH2 _2Cl2_2) or recrystallization (ethanol/water) for high-purity isolates .
  • Yield Variability : Optimize temperature control (reflux at 110°C vs. room temperature) and catalyst loading (e.g., 5 mol% Pd for coupling steps) .

Advanced: What mechanistic insights support the compound’s role as a kinase inhibitor, and how can binding kinetics be quantified?

Answer:

  • Binding Mode Analysis : Surface plasmon resonance (SPR) measures real-time association/dissociation rates (kon_{on}/koff_{off}) with immobilized kinases .
  • Enzymatic Assays : Monitor ATP consumption via luminescence-based ADP-Glo™ assays to determine IC50_{50} values .
  • Cellular Validation : Use phospho-specific antibodies in Western blots to assess target modulation in cell lines (e.g., HEK293T transfected with kinase mutants) .

Basic: What storage conditions and handling protocols are recommended to ensure compound stability?

Answer:

  • Storage : Lyophilized powders at -20°C under argon; solutions in DMSO (≤10 mM) stored at -80°C with desiccants .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., Boc deprotection with TFA) .

Advanced: How can computational tools predict the compound’s ADMET properties early in development?

Answer:

  • In Silico Models : SwissADME predicts logP (lipophilicity) and BBB permeability, while ProTox-II forecasts toxicity endpoints (e.g., hepatotoxicity) .
  • Solubility Estimation : Abraham solvation parameters correlate with experimental shake-flask data .
  • Metabolite Prediction : GLORYx generates likely Phase I/II metabolites for LC-MS/MS method development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.